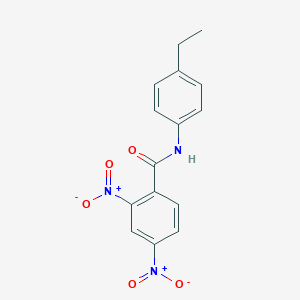

N-(4-ethylphenyl)-2,4-dinitrobenzamide

説明

N-(4-Ethylphenyl)-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide core substituted with two nitro groups at the 2- and 4-positions and a 4-ethylphenylamine group at the amide nitrogen. These compounds typically act as prodrugs, requiring enzymatic reduction (e.g., by nitroreductases or quinone oxidoreductases) to generate cytotoxic metabolites capable of DNA cross-linking .

特性

分子式 |

C15H13N3O5 |

|---|---|

分子量 |

315.28 g/mol |

IUPAC名 |

N-(4-ethylphenyl)-2,4-dinitrobenzamide |

InChI |

InChI=1S/C15H13N3O5/c1-2-10-3-5-11(6-4-10)16-15(19)13-8-7-12(17(20)21)9-14(13)18(22)23/h3-9H,2H2,1H3,(H,16,19) |

InChIキー |

KJVOASZQQVTWEN-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Features

The biological activity of 2,4-dinitrobenzamides is highly dependent on substituents at the 5-position of the benzene ring. Key analogs include:

| Compound | 5-Substituent | Key Structural Features |

|---|---|---|

| CB 1954 | Aziridin-1-yl | Bifunctional alkylator via 4-nitro reduction |

| SN 23862 | Bis(2-chloroethyl)amino | Nitrogen mustard linked to nitro group |

| Target Compound | 4-Ethylphenyl | Lipophilic aryl group (no direct alkylator) |

- CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) : The aziridine group enables DNA cross-linking after enzymatic reduction of the 4-nitro group to a hydroxylamine or amine .

- SN 23862 (5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide): The nitrogen mustard moiety enhances cytotoxicity under hypoxia, as reduction of the 4-nitro group generates a reactive intermediate that alkylates DNA .

Reduction Potential and Bioactivation

- CB 1954 : Activated by E. coli nitroreductase (NTR) or human NQO2 (with co-substrates like NRH). The 4-nitro group is selectively reduced to a cytotoxic hydroxylamine, with a 100–3,000-fold increase in cytotoxicity in NQO2-expressing cells .

- SN 23862: Reduction occurs preferentially at the 4-nitro group under hypoxia, forming a tetrahydroquinoxaline intermediate that alkylates DNA.

- Hypothesized Target Compound : The electron-withdrawing nitro groups likely make it susceptible to nitroreductase-mediated activation. However, the absence of an alkylating substituent (e.g., aziridine or mustard) may limit direct DNA damage, shifting its mechanism toward bystander metabolite diffusion .

Cytotoxicity and Bystander Effects

- CB 1954 : Shows potent bystander effects in 3D tumor models due to diffusion of activated metabolites. Lipophilicity correlates with bystander efficiency (e.g., bromomustard analogs like SN 24927 exhibit superior activity) .

- SN 23862 : Hypoxia-selective cytotoxicity (IC50 ratios of ~145 in enzyme-prodrug systems). The 4-SO2Me analog shows reduced activation despite similar electronics .

- Target Compound : The 4-ethylphenyl group may enhance lipophilicity, promoting passive diffusion across cell membranes. This could amplify bystander effects, as seen in lipophilic dinitrobenzamide mustards .

Therapeutic Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。